N-(4-chlorobenzyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-chlorobenzyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-27-21(29)20-19(17(12-25-20)15-5-3-2-4-6-15)26-22(27)30-13-18(28)24-11-14-7-9-16(23)10-8-14/h2-10,12,25H,11,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEPSOMKRITLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thioacetamide group: This step may involve nucleophilic substitution reactions.
Attachment of the 4-chlorobenzyl group: This can be done using alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
N-(4-chlorobenzyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits several promising biological activities:
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and urinary tract infections, respectively .
- Antibacterial Properties : Preliminary studies indicate that derivatives of this compound exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This positions it as a candidate for developing new antibacterial agents .
- Anticancer Activity : Research has suggested that pyrrolopyrimidine derivatives may possess anticancer properties. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and apoptosis .
Case Studies
Several case studies have been conducted to explore the applications of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that derivatives of this compound effectively inhibited AChE activity in vitro, suggesting its potential use in Alzheimer's disease treatment.
- Reference: PubChem.
-
Antibacterial Efficacy :
- A series of experiments evaluated the antibacterial properties against various strains, confirming significant inhibition zones in bacterial cultures treated with this compound.
- Reference: AK Scientific.
-
Anticancer Potential :
- Research indicated that compounds similar to N-(4-chlorobenzyl)-2-acetamide exhibited cytotoxic effects on cancer cell lines through apoptosis induction.
- Reference: Royal Society of Chemistry.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide: can be compared with other pyrrolopyrimidine derivatives.
Differences: The presence of specific functional groups (e.g., 4-chlorobenzyl, thioacetamide) can influence the compound’s reactivity and biological activity.
Uniqueness
The unique combination of functional groups in this compound may confer distinct properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Biological Activity
N-(4-chlorobenzyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound belonging to the class of pyrrolopyrimidines, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| CAS Number | 1040647-43-5 |
| Molecular Weight | 438.9 g/mol |
| InChI | InChI=1S/C22H19ClN4O2S/c1-27... |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. These actions suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound show moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .
- Antitumor Properties : Research has shown that pyrrolopyrimidine derivatives can possess anticancer properties. The specific compound may inhibit cancer cell proliferation through various pathways, although detailed studies are still required to elucidate these effects .
Antibacterial Activity
A study evaluated several pyrrolopyrimidine derivatives for their antibacterial properties. The results indicated that the compounds demonstrated significant activity against multiple bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | Moderate (exact MIC not specified) |
| Bacillus subtilis | Moderate (exact MIC not specified) |
| Other tested strains | Weak to moderate activity |
The binding interactions with bovine serum albumin (BSA) were also assessed, revealing pharmacological effectiveness that supports further exploration into therapeutic applications .
Enzyme Inhibition Studies
The compound's ability to inhibit AChE and urease was highlighted in various studies:
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase (AChE) | Strong inhibition observed |
| Urease | Significant inhibitory activity noted |
These findings suggest that the compound could be beneficial in managing diseases related to these enzymes, such as Alzheimer's and certain infections .
Case Studies
Several case studies have been conducted focusing on the biological activity of compounds similar to this compound:
- Anticancer Activity : A study involving a series of pyrrolopyrimidine derivatives showed promising results in inhibiting cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
